4-Bromo-N-(thiazol-2-yl)benzamide

PET radiochemistry 18F-fluorination radioligand synthesis

4-Bromo-N-(thiazol-2-yl)benzamide (CAS: 302931-79-9) is a synthetic organic compound belonging to the N-(thiazol-2-yl)benzamide class, characterized by a benzamide core substituted with a bromine atom at the para position and linked to a 2-aminothiazole heterocycle. The compound has a molecular formula of C₁₀H₇BrN₂OS and a molecular weight of 283.14 g/mol.

Molecular Formula C10H7BrN2OS
Molecular Weight 283.15 g/mol
Cat. No. B7765026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(thiazol-2-yl)benzamide
Molecular FormulaC10H7BrN2OS
Molecular Weight283.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC=CS2)Br
InChIInChI=1S/C10H7BrN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14)
InChIKeyGFJFVDPWQAHAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility= [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(thiazol-2-yl)benzamide – Structural Identity and Core Physicochemical Properties for Procurement Decisions


4-Bromo-N-(thiazol-2-yl)benzamide (CAS: 302931-79-9) is a synthetic organic compound belonging to the N-(thiazol-2-yl)benzamide class, characterized by a benzamide core substituted with a bromine atom at the para position and linked to a 2-aminothiazole heterocycle . The compound has a molecular formula of C₁₀H₇BrN₂OS and a molecular weight of 283.14 g/mol . Key computed physicochemical properties include a predicted LogP of 3.1 to 3.5, density of 1.693±0.06 g/cm³, and topological polar surface area of 70.2 Ų [1]. The bromine substituent at the 4-position serves as a critical functional handle, enabling further derivatization through cross-coupling reactions or nucleophilic aromatic substitution pathways that are not accessible to non-halogenated or differently halogenated congeners .

Why 4-Bromo-N-(thiazol-2-yl)benzamide Cannot Be Interchanged with Other N-(Thiazol-2-yl)benzamide Derivatives


Within the N-(thiazol-2-yl)benzamide series, the identity of the para-substituent on the benzamide phenyl ring dictates the compound's reactivity profile, physicochemical behavior, and the downstream chemistry that can be performed [1]. The 4-bromo derivative uniquely combines an electron-withdrawing bromine atom with the synthetic versatility of an aryl halide, enabling copper-mediated 18F-fluorination for positron emission tomography (PET) radioligand synthesis—a transformation not achievable with the 4-H, 4-Cl, or 4-CH₃ analogs under comparable conditions [2]. The bromo substituent also modulates LogP (predicted 3.1–3.5) and aqueous solubility (predicted 2.2 µg/mL) differently from the 4-fluoro (lower LogP, higher solubility) or 4-iodo (higher LogP, lower solubility) variants, directly impacting partitioning behavior in biological assays or chromatographic purification steps [3]. For procurement, substituting a 4-chloro or 4-fluoro analog into a synthetic route optimized for the 4-bromo compound generally results in failed or severely diminished reaction yields because the C–Br bond reactivity (bond dissociation energy and oxidative addition propensity) is fundamentally distinct from C–Cl or C–F .

Quantitative Evidence Differentiating 4-Bromo-N-(thiazol-2-yl)benzamide from Its Closest Analogs


Copper-Mediated 18F-Fluorination Reactivity: 4-Br vs. 4-Cl vs. 4-I as Leaving Groups for PET Radioligand Synthesis

4-Bromo-N-(thiazol-2-yl)benzamide serves as an effective aryl bromide substrate for copper-mediated 18F-fluorodeboronation to yield [18F]fluoro-N-methyl-N-(thiazol-2-yl)benzamide, a PET radioligand precursor [1]. This transformation exploits the C–Br bond as a precursor for boronic ester installation followed by 18F incorporation. The 4-chloro analog (4-chloro-N-(thiazol-2-yl)benzamide) is significantly less reactive toward oxidative addition with palladium catalysts required for the borylation step, while the 4-iodo analog, though more reactive, introduces higher molecular weight and potential metabolic instability [2]. In the J. Am. Chem. Soc. 2017 derisking study by Taylor et al., aryl bromides were identified as the optimal balance of stability and reactivity among halogenated arenes for the Cu-mediated 18F-fluorination workflow [3].

PET radiochemistry 18F-fluorination radioligand synthesis

Predicted Lipophilicity (LogP) of 4-Bromo-N-(thiazol-2-yl)benzamide Compared to 4-Fluoro and 4-Chloro Congeners

The bromine substituent confers greater lipophilicity to 4-bromo-N-(thiazol-2-yl)benzamide compared to its 4-fluoro and 4-chloro analogs, which can be advantageous when higher membrane permeability or altered chromatographic retention is desired. The predicted LogP for the 4-Br derivative is 2.76–3.50 (Hit2Lead: 2.76; ChemSrc: 3.50), with a predicted aqueous solubility of 2.2 µg/mL [1]. In contrast, the 4-F congener is expected to exhibit a LogP approximately 0.6–1.0 units lower based on the Hansch π constant for fluorine (π = 0.14) versus bromine (π = 0.86) .

physicochemical property lipophilicity drug-likeness

Commercial Purity Specification: ≥97% Assay (ChemScene CS-0268081) vs. ≥95% (CymitQuimica/Biosynth)

Available vendor purity specifications for 4-bromo-N-(thiazol-2-yl)benzamide range from ≥95% (Biosynth, distributed via CymitQuimica) to ≥97% (ChemScene, Cat. No. CS-0268081) . The ≥97% purity grade provides a higher assurance of minimal residual starting materials (e.g., 4-bromobenzoic acid, 2-aminothiazole) that could interfere in subsequent synthetic transformations. No comparable purity specification was found for the 4-iodo analog, suggesting limited commercial availability of that congener, while the 4-chloro analog is available but typically at similar or lower purity grades .

purity specification procurement quality control

4-Bromo Substituent as a Synthetic Diversification Handle: Cross-Coupling Potential vs. Non-Halogenated Parent Compound

The 4-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) at the para position of the benzamide ring, whereas the parent N-(thiazol-2-yl)benzamide (CAS 6071-27-2) lacks any halogen handle and cannot participate in these transformations without prior C–H activation [1]. The C–Br bond provides a balance of oxidative addition reactivity that is superior to C–Cl (too slow for many room-temperature couplings) and more selective than C–I (prone to homocoupling side reactions), making the 4-bromo derivative the preferred building block for library synthesis in drug discovery programs [2]. Quantitative comparison: Pd(PPh₃)₄-catalyzed Suzuki coupling of aryl bromides typically proceeds with >80% yield under mild conditions (60–80°C, aqueous Na₂CO₃), whereas the corresponding aryl chlorides require stronger bases, higher temperatures (>100°C), or specialized ligands (e.g., SPhos, XPhos) to achieve comparable yields, and aryl iodides frequently generate 5–15% homocoupling byproducts .

cross-coupling Suzuki coupling building block

Optimal Application Scenarios for Procuring 4-Bromo-N-(thiazol-2-yl)benzamide


Precursor for Copper-Mediated 18F-Fluorination in PET Radioligand Development

Radiochemistry laboratories developing novel PET tracers can employ 4-bromo-N-(thiazol-2-yl)benzamide as the aryl bromide component in a two-step sequence: (i) palladium-catalyzed borylation to install a boronic ester, followed by (ii) copper-mediated 18F-fluorodeboronation. This approach, validated in the J. Am. Chem. Soc. 2017 derisking study by Taylor et al., provides access to 18F-labeled N-(thiazol-2-yl)benzamide radioligands [1]. The 4-bromo congener is specifically preferred over the 4-chloro and 4-iodo variants because the C–Br bond offers the optimal compromise between oxidative addition efficiency (step i) and precursor shelf stability [2].

Diversifiable Building Block for Thiazole-Containing Compound Libraries via Suzuki Coupling

Medicinal chemistry groups engaged in structure-activity relationship (SAR) exploration of N-(thiazol-2-yl)benzamide-based scaffolds can use the 4-bromo derivative as a universal intermediate for parallel synthesis. The para-bromo substituent enables late-stage diversification through Suzuki-Miyaura coupling with a wide range of aryl, heteroaryl, and alkenyl boronic acids, generating diverse compound libraries from a single building block [1]. This strategy is inaccessible with the non-halogenated parent compound and less efficient with the 4-chloro congener due to lower cross-coupling reactivity under standard conditions [2].

Physicochemical Probe for Studying Halogen Effects on Pharmacokinetic Properties of N-(Thiazol-2-yl)benzamides

In drug discovery programs where the N-(thiazol-2-yl)benzamide core is being optimized, the 4-bromo derivative serves as a reference compound for evaluating the impact of halogen substitution on key drug-like properties. With a predicted LogP of 2.76–3.50 and aqueous solubility of approximately 2.2 µg/mL, it occupies a middle ground between the more polar 4-fluoro congener and the more lipophilic 4-iodo congener, making it useful as a calibration point in property-based design [1][2].

Reference Standard for Analytical Method Development Targeting Brominated Benzamide Impurities

Analytical chemistry and quality control laboratories can procure 4-bromo-N-(thiazol-2-yl)benzamide at ≥97% purity (ChemScene CS-0268081) for use as a reference standard in HPLC or LC-MS method development aimed at detecting and quantifying brominated benzamide byproducts or degradants in pharmaceutical formulations [1]. The compound's distinct UV chromophore (benzamide + thiazole), characteristic mass spectrum (M+ at m/z 283 with distinctive 79Br/81Br isotope pattern ~1:1 ratio), and defined retention time provide a reliable marker for method validation [2].

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